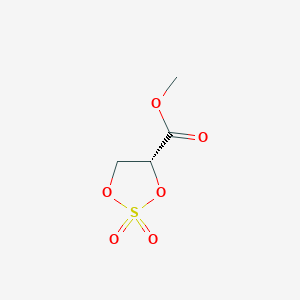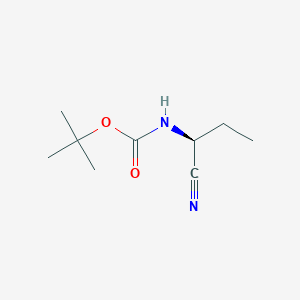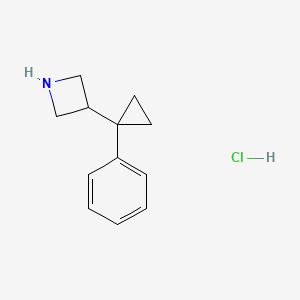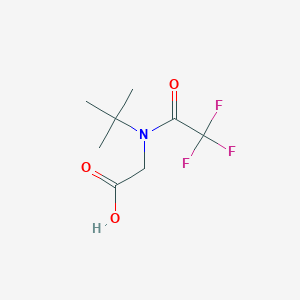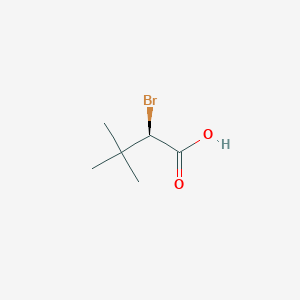
(R)-2-Bromo-3,3-dimethylbutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-3,3-dimethylbutanoic Acid is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Bromo-3,3-dimethylbutanoic Acid can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-3,3-dimethylbutanoic Acid may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-3,3-dimethylbutanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can convert the bromine atom to a hydrogen atom, yielding 3,3-dimethylbutanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3,3-Dimethylbutanoic acid derivatives.
Oxidation: 3,3-Dimethylbutanoic acid or 3,3-dimethylbutanone.
Reduction: 3,3-Dimethylbutanoic acid.
Scientific Research Applications
®-2-Bromo-3,3-dimethylbutanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Bromo-3,3-dimethylbutanoic Acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new bonds with other atoms or groups. The compound’s chiral nature also plays a role in its interactions with other chiral molecules, influencing its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanoic Acid: Lacks the bromine atom, resulting in different reactivity and properties.
2-Bromo-3-methylbutanoic Acid: Similar structure but with a different substitution pattern, leading to variations in reactivity.
2-Bromo-2-methylbutanoic Acid: Another brominated derivative with distinct chemical behavior.
Uniqueness
®-2-Bromo-3,3-dimethylbutanoic Acid is unique due to its specific substitution pattern and chiral nature. These characteristics make it valuable in asymmetric synthesis and as a precursor for chiral compounds in various applications.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
(2R)-2-bromo-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
MJLVLHNXEOQASX-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)Br |
Canonical SMILES |
CC(C)(C)C(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
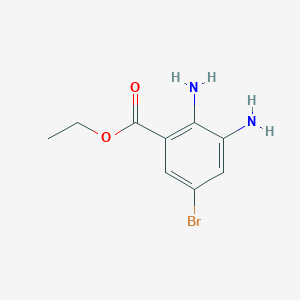
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
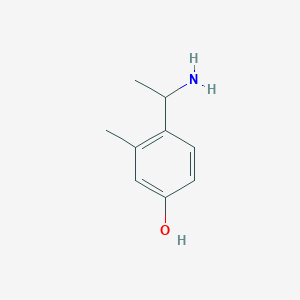
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
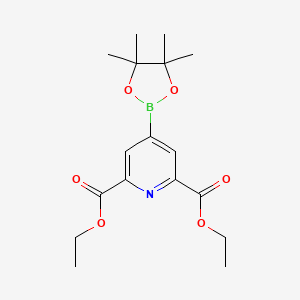
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
